

tert-Butyl (5-bromopentyl)carbamate molecular weight

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Compound of Interest

Compound Name: *tert-Butyl (5-bromopentyl)carbamate*

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An In-depth Technical Guide to **tert-Butyl (5-bromopentyl)carbamate**: A Key Bifunctional Linker in Modern Drug Discovery

Introduction

In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the rational design of linker molecules is paramount. **tert-Butyl (5-bromopentyl)carbamate** has emerged as a critical chemical entity, serving as a versatile bifunctional linker. Its structure, featuring a terminal bromide and a carbamate-protected amine, offers a strategic balance of reactivity and stability. This guide provides an in-depth examination of its core properties, synthesis, characterization, and pivotal applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The insights herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique attributes.

Core Physicochemical and Molecular Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. **tert-Butyl (5-bromopentyl)carbamate** is a compound whose utility is directly tied to its specific physicochemical characteristics.

Molecular Identity and Weight

The molecular integrity of a reagent is the first checkpoint in any synthetic workflow. The molecular formula for **tert-Butyl (5-bromopentyl)carbamate** is $C_{10}H_{20}BrNO_2$.^{[1][2]} This composition gives it a molecular weight of approximately 266.18 g/mol.^{[1][2]} The precise monoisotopic mass is 265.06774 Da, a critical value for high-resolution mass spectrometry analysis.^{[1][3]}

Physicochemical Data Summary

The physical state and solubility profile of a compound dictate its handling, reaction conditions, and purification strategies. The key quantitative data for **tert-Butyl (5-bromopentyl)carbamate** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Weight	266.18 g/mol	^{[1][2]}
Molecular Formula	$C_{10}H_{20}BrNO_2$	^{[1][2]}
CAS Number	83948-54-3	^{[1][2]}
Appearance	White to off-white or light yellow solid below 35°C; liquid above 35°C	^{[4][5]}
Melting Point	~35 °C	^[4]
Boiling Point	324.6 °C at 760 mmHg	^[3]
Density	1.214 g/cm ³	^[3]
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and alcohols	^{[6][7]}
XLogP3	2.8 - 3.28	^{[1][3]}

This table consolidates key physical and chemical properties for quick laboratory reference.

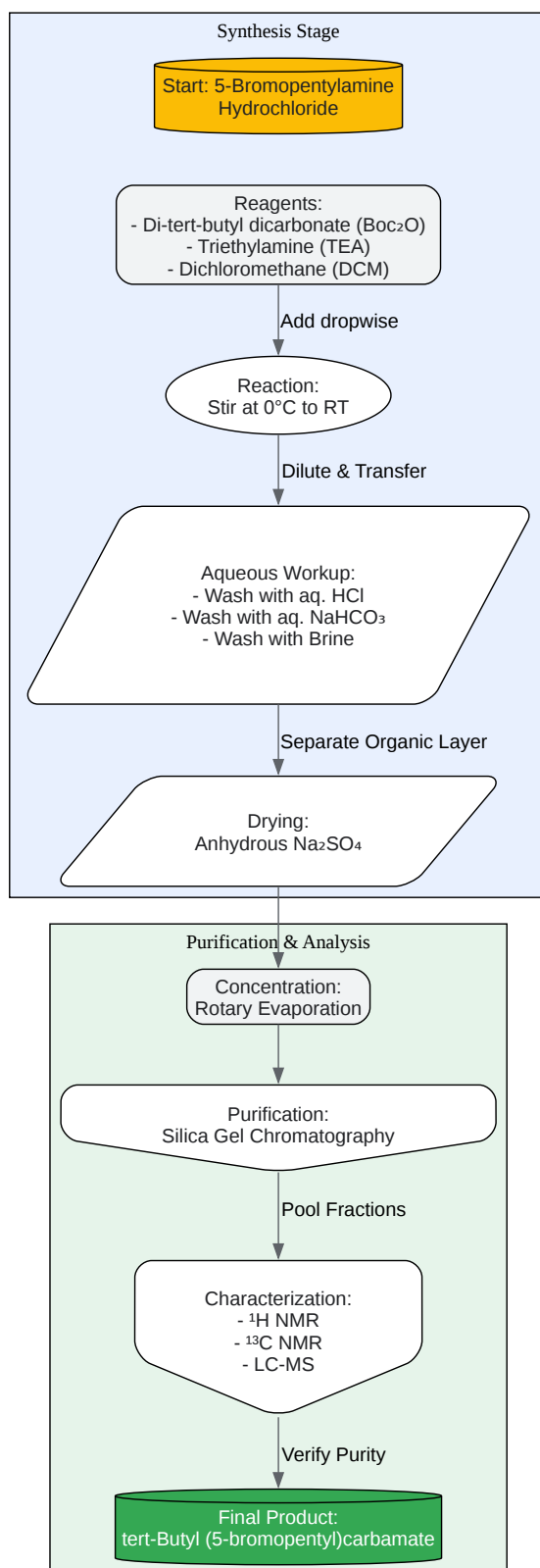
Synthesis and Purification: A Protocol Driven by Logic

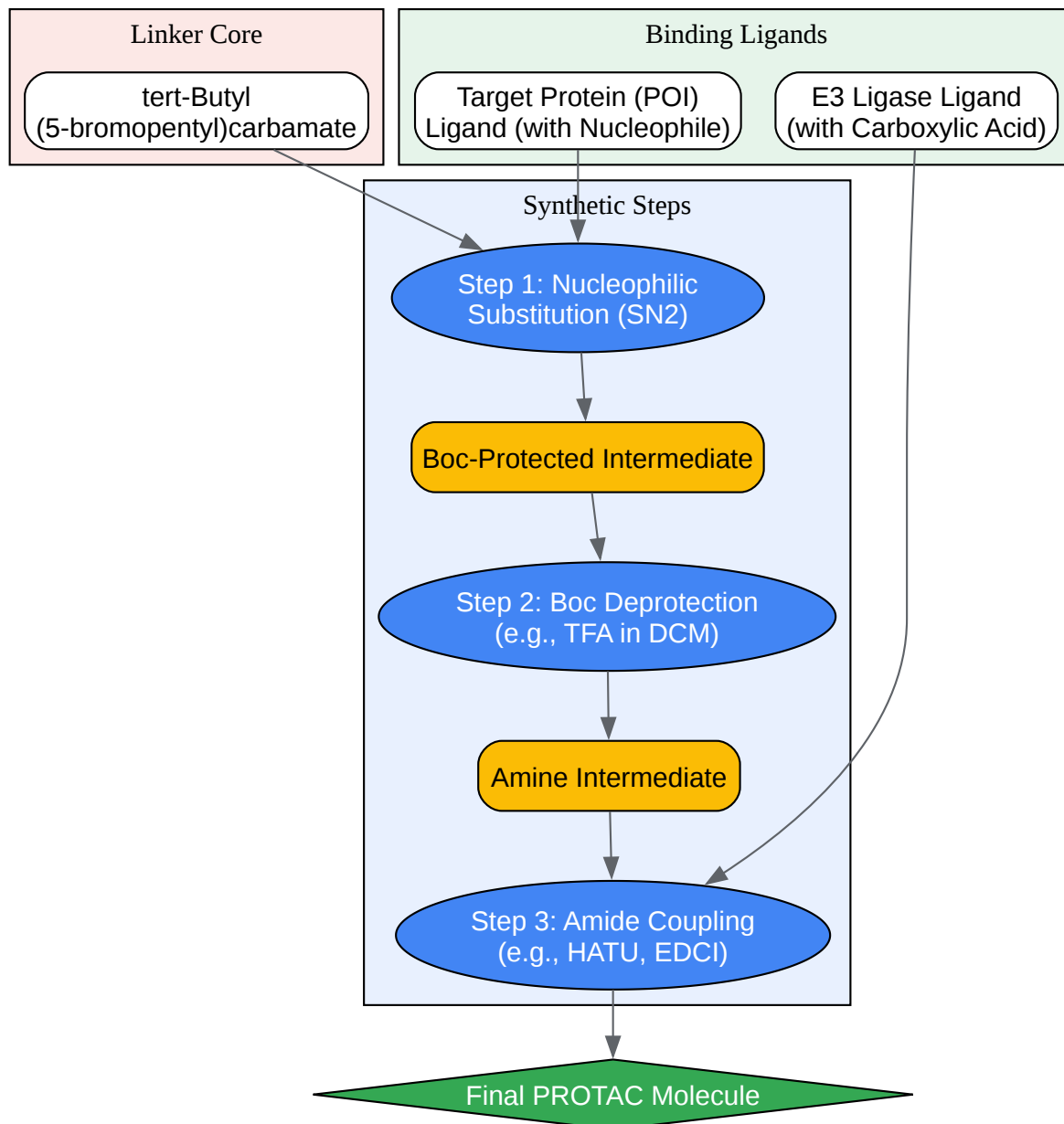
The synthesis of **tert-Butyl (5-bromopentyl)carbamate** is a foundational procedure for its subsequent use. The choice of the tert-butyloxycarbonyl (Boc) protecting group is deliberate; it is renowned for its stability in a wide range of nucleophilic and basic conditions, yet is readily cleaved under acidic conditions, providing an essential orthogonal protection strategy in multi-step syntheses.^[8]^[9]

The most logical and common synthetic route involves the selective mono-N-protection of a suitable precursor. A highly practical approach starts from 5-bromopentylamine hydrochloride.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.





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Sources

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